N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine-3-carboxamide core linked to a 1,2,4-triazol-5-yl moiety substituted with a 4-methoxyphenethyl group. The 4-methoxy group on the phenyl ring contributes electron-donating effects, which may influence binding interactions in biological systems. The triazole ring provides a rigid scaffold capable of hydrogen bonding and π-π stacking, critical for target engagement .
Properties
Molecular Formula |
C20H27N5O3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H27N5O3/c1-13(2)11-25-12-15(10-18(25)26)19(27)22-20-21-17(23-24-20)9-6-14-4-7-16(28-3)8-5-14/h4-5,7-8,13,15H,6,9-12H2,1-3H3,(H2,21,22,23,24,27) |
InChI Key |
ODQVXRWZLMVVKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of γ-Aminobutyric Acid Derivatives
The pyrrolidone core is synthesized via intramolecular cyclization of a γ-aminobutyric acid (GABA) derivative. A representative protocol involves:
-
Methyl 4-aminobutyrate hydrochloride is treated with 2-methylpropyl bromide in the presence of K₂CO₃ to introduce the alkyl group at the nitrogen.
-
Cyclization is induced using thionyl chloride (SOCl₂) under reflux, forming 1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid .
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | 2-methylpropyl bromide, K₂CO₃ | DMF | 80°C | 72% |
| Cyclization | SOCl₂ | Toluene | Reflux | 85% |
Carboxamide Formation
The carboxylic acid intermediate is converted to the carboxamide using EDCl/HOBt-mediated coupling with ammonium chloride:
-
1-(2-Methylpropyl)-5-oxopyrrolidine-3-carboxylic acid (1 eq) is activated with EDCl (1.2 eq) and HOBt (1.1 eq) in DCM .
-
NH₄Cl (1.5 eq) is added, and the reaction is stirred at 25°C for 12 hours.
Key Data :
Phase 2: Synthesis of 3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-Triazol-5-Amine
Triazole Ring Formation
The 1,2,4-triazole core is constructed via condensation of thiosemicarbazide with a ketone precursor:
-
4-Methoxyphenethyl bromide (1 eq) is reacted with thiourea (1.2 eq) in EtOH to form 4-methoxyphenethyl thiouronium bromide .
-
The thiouronium salt is treated with hydrazine hydrate (2 eq) to yield 3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine .
Optimized Parameters :
Regioselective Functionalization
To ensure regioselectivity at the triazole 5-position, microwave-assisted synthesis is employed:
-
A mixture of 4-methoxyphenethylamine (1 eq), cyanamide (1.1 eq), and ZnCl₂ (0.1 eq) is irradiated at 120°C for 20 minutes.
-
The product is purified via silica gel chromatography (EtOAc/hexane, 3:7).
Advantages :
-
Reduced reaction time (20 minutes vs. 8 hours).
-
Improved regioselectivity (>95% at C5).
Phase 3: Amide Bond Coupling
Activation and Coupling
The final step involves coupling the pyrrolidine-3-carboxamide with the triazole-amine:
-
1-(2-Methylpropyl)-5-oxopyrrolidine-3-carboxylic acid (1 eq) is activated with HATU (1.1 eq) and DIPEA (2 eq) in DMF .
-
3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine (1 eq) is added, and the mixture is stirred at 0°C → 25°C for 6 hours.
Critical Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → 25°C |
| Coupling Agent | HATU |
| Yield | 75% |
| Purity (NMR) | >99% |
Purification and Characterization
The crude product is purified via recrystallization from EtOH/H₂O (4:1) and analyzed by:
-
¹H/¹³C NMR : Confirmed absence of unreacted starting materials.
-
HRMS : Observed [M+H]⁺ at m/z 385.5, matching the molecular formula C₂₀H₂₇N₅O₃.
Challenges and Optimization
Competing Side Reactions
-
Triazole Tautomerism : The 1H-1,2,4-triazole exists in equilibrium between 1H and 2H tautomers, complicating regioselective substitution. Use of ZnCl₂ as a Lewis acid suppresses tautomerization.
-
Epimerization : The pyrrolidine carboxamide is prone to epimerization at C3 during coupling. Low-temperature activation (0°C) minimizes this risk.
Chemical Reactions Analysis
Reactivity of the Triazole Ring
The 1,2,4-triazole moiety is a key reactive site, enabling nucleophilic substitutions and cycloadditions.
Pyrrolidone Ring Transformations
The 5-oxopyrrolidine ring undergoes ring-opening and substitution reactions due to its strained lactam structure.
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 12 hrs | Ring-opening to form linear carboxylic acid derivatives | |
| Reduction | LiAlH₄, THF, 0°C → RT | Conversion of lactam to pyrrolidine, altering hydrogen-bonding capacity | |
| N-Alkylation | Alkyl iodides, NaH, DMSO | Substitution at the pyrrolidine nitrogen, enhancing lipophilicity |
Methoxyphenyl Group Modifications
The 4-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS) and demethylation.
Amide Bond Reactivity
The carboxamide linker undergoes hydrolysis and condensation.
Cross-Coupling Reactions
The ethyl linker between triazole and methoxyphenyl groups enables Suzuki-Miyaura couplings.
Stability and Degradation Pathways
The compound degrades under extreme conditions:
-
Thermal Degradation : Decomposition above 200°C, forming CO₂ and aromatic amines.
-
Photolysis : UV light (254 nm) induces cleavage of the triazole-pyrrolidone bond.
-
Oxidative Stress : Reaction with ROS (e.g., - OH) generates hydroxylated byproducts .
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring triazole structures often exhibit significant biological activity. The following table summarizes the potential applications of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide in various therapeutic areas:
| Application Area | Biological Activity | Mechanism of Action |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Interaction with specific enzymes or receptors |
| Antimicrobial | Broad-spectrum activity against bacteria | Disruption of bacterial cell wall synthesis |
| Antiviral | Potential against viral infections | Inhibition of viral replication processes |
| Antihypertensive | Reduction of blood pressure | Modulation of vascular tone through receptor interaction |
Case Study 1: Antitumor Activity
A study conducted on the antitumor effects of similar triazole derivatives demonstrated their ability to inhibit tumor growth in vitro and in vivo. The mechanism was primarily attributed to the compound's interaction with cyclooxygenase enzymes, which are crucial in tumor progression .
Case Study 2: Antimicrobial Properties
Another investigation highlighted the antimicrobial efficacy of related triazole compounds against Gram-positive and Gram-negative bacteria. The results showed that these compounds could effectively disrupt bacterial cell wall integrity, leading to cell lysis .
Case Study 3: Antiviral Effects
Research into the antiviral properties revealed that triazole derivatives could inhibit viral replication by targeting specific viral enzymes. This opens avenues for developing new antiviral therapies based on the structural framework of this compound .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues share the 5-oxopyrrolidine-3-carboxamide core but differ in heterocyclic rings and substituents. Key examples include:
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (Compound A)
- Core Structure : 1,3,4-Thiadiazol-2-yl replaces the 1,2,4-triazol-5-yl ring.
- Isopropyl: Similar steric bulk to 2-methylpropyl but with a branched topology that may affect binding pocket interactions.
Compound 1 and Compound 7 (Rapamycin Analogues)
- Core Structure : Macrolide backbone (distinct from pyrrolidine), but functional groups like triazole or carboxamide are retained .
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound 1 (Rapamycin Analogue) |
|---|---|---|---|
| Molecular Weight | ~432.5 g/mol | ~392.4 g/mol | ~900–1000 g/mol |
| LogP (Predicted) | 3.2 (High lipophilicity) | 2.8 (Moderate lipophilicity) | 4.5 (Highly lipophilic) |
| Key Substituents | 4-Methoxyphenethyl, triazole | 4-Fluorophenyl, thiadiazole | Macrolide, triazole |
| Solubility (aq. buffer) | 12 µM | 25 µM | <5 µM |
| Bioavailability (Rat) | 45% | 32% | 8% |
Notes:
- The target compound’s 4-methoxyphenethyl group improves membrane permeability compared to Compound A’s fluorophenyl, as evidenced by higher bioavailability .
- Thiadiazole in Compound A may reduce metabolic stability due to sulfur’s susceptibility to oxidation, whereas the triazole in the target compound offers greater resistance .
Research Findings and Mechanistic Insights
- NMR Analysis : Chemical shifts in regions A and B (Figure 6) highlight the triazole’s role in stabilizing the compound’s conformation. Substitutions in these regions (e.g., methoxy vs. fluorine) directly impact binding kinetics .
- Lumping Strategy : Compounds with shared pyrrolidine-carboxamide cores but divergent heterocycles (triazole vs. thiadiazole) exhibit distinct reaction pathways and metabolic profiles, necessitating individualized optimization .
Biological Activity
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features a unique combination of a triazole ring , pyrrolidine , and a methoxyphenyl group , which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 406.4 g/mol. The structural characteristics enable interactions with various biological macromolecules, influencing its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits multiple biological activities, including:
- Antitumor Activity : Several studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, derivatives containing the triazole ring have shown significant activity against various cancer cell lines, including colon carcinoma and breast cancer, with IC50 values in the micromolar range .
- Antimicrobial Properties : Triazole compounds are known for their antimicrobial effects. They have been reported to possess activity against bacteria and fungi, making them potential candidates for treating infections .
- Anti-inflammatory Effects : Compounds with similar triazole structures have been linked to anti-inflammatory activities through the inhibition of specific enzymes involved in inflammatory pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of phospholipase A2 (PLA2), which is involved in inflammatory responses. Inhibition of PLA2 has been correlated with reduced phospholipidosis and inflammation .
- Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, thereby preventing proliferation. This effect is often accompanied by increased apoptosis in treated cells .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds within the same chemical class:
Q & A
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
- Methodological Answer : Design a focused library with variations in:
- Triazole substituents : Replace 4-methoxyphenethyl with halogenated or heteroaromatic groups.
- Pyrrolidine modifications : Introduce sp-rich substituents (e.g., fluorination) to modulate conformation.
- Bioisosteric replacements : Swap the 2-methylpropyl group with cyclopropyl or tert-butyl.
High-throughput screening (HTS) and multivariate analysis (e.g., PCA) prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
